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molecular formula C14H11NO B184969 2-phenylisoindolin-1-one CAS No. 5388-42-1

2-phenylisoindolin-1-one

Cat. No. B184969
M. Wt: 209.24 g/mol
InChI Key: FIWLYGQHSKZFAQ-UHFFFAOYSA-N
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Patent
US04166125

Procedure details

A mixture of N-phenylphthalimide (100 g), zinc powder (147 g) and acetic acid (700 ml) is heated under reflux for 5.5 hours with stirring. After cooling, the mixture is filtered and the insoluble solid is washed with hot acetic acid (100 ml). The combined filtrate and washings are concentrated to give crystal (72 g, 78%). Recrystallization from benzene gives colorless scales. Melting point: 166° to 167° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
147 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=O)[C:10]3=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]3[C:8]2=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Zn].C(O)(=O)C>[CH2:11]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8](=[O:17])[C:9]2[C:10]1=[CH:13][CH:14]=[CH:15][CH:16]=2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
147 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5.5 hours
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the insoluble solid is washed with hot acetic acid (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated

Outcomes

Product
Name
Type
product
Smiles
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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